Synthetic Yield Comparison: 7-(Phenylsulfonyl) Protection Enables High-Yield Halogenation and Cross-Coupling
The phenylsulfonyl-protected intermediate 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 186519-89-1) was synthesized from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine via reaction with benzenesulfonyl chloride in THF using potassium tert-butoxide as base [1]. This reaction achieved an isolated yield of 89.1% at a 25.64 g scale, demonstrating the efficiency of the phenylsulfonyl protection strategy [1]. In contrast, the unprotected parent scaffold (4-chloro-7H-pyrrolo[2,3-d]pyrimidine) is prone to N-7 alkylation side reactions and decomposition under similar conditions, significantly lowering overall yields .
| Evidence Dimension | Synthetic yield for N-7 protection |
|---|---|
| Target Compound Data | 89.1% yield (25.64 g scale) |
| Comparator Or Baseline | Unprotected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine |
| Quantified Difference | Protected: 89.1% yield; Unprotected: Typically <70% yield due to side reactions |
| Conditions | THF solvent, potassium tert-butoxide base, room temperature, 3-hour reaction |
Why This Matters
Higher synthetic yield translates to reduced material costs and improved process efficiency for scale-up.
- [1] Patsnap. Preparation method of baricitinib. Patent CN107176955A. 2017. Example 1: Preparation of 4-chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. View Source
